molecular formula C8H7FN4 B2628954 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1249756-58-8

1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B2628954
CAS No.: 1249756-58-8
M. Wt: 178.17
InChI Key: JWRWJLNCJBHKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (CAS 1249756-58-8) is a fluorinated pyrazole derivative of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 8 H 7 FN 4 and a molecular weight of 178.17 g/mol, this compound serves as a critical synthetic intermediate for constructing more complex nitrogen-containing heterocycles . Its structure, featuring a 3-aminopyrazole scaffold linked to a 5-fluoropyridinyl group, makes it a valuable precursor in the exploration of novel therapeutic agents. This compound is primarily utilized in the synthesis of pyrazolopyrimidine and pyrazolopyridine scaffolds, which are core structures in the development of potential ATP synthesis inhibitors . Recent synthetic studies highlight the application of such intermediates in creating analogs targeted against Mycobacterium tuberculosis , addressing the global challenge of antimicrobial resistance . Researchers value this amine for its role in structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity in drug discovery programs for infectious diseases. The product is provided with a stated purity for research applications. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRWJLNCJBHKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemist's Guide to 3-Amino-1-(5-fluoropyridin-2-yl)pyrazole: Structure, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor design, the 3-amino-1-(5-fluoropyridin-2-yl)pyrazole scaffold represents a "privileged structure"—a molecular framework capable of providing potent ligands for diverse biological targets. This guide dissects the chemical architecture of this moiety, detailing its electronic properties, robust synthetic pathways, and its critical role as a pharmacophore in modern drug discovery, particularly for JAK and Trk kinase inhibitors.

Part 1: Structural & Electronic Analysis

The molecule is composed of three distinct functional zones, each serving a specific purpose in medicinal chemistry:

  • The 5-Fluoropyridine Anchor (Ring A):

    • Electronic Effect: The pyridine nitrogen acts as an electron-withdrawing group, lowering the pKa of the system. The fluorine atom at position 5 is strategic; it blocks a primary site of metabolic oxidation (CYP450 labile site), significantly enhancing the metabolic stability of the final drug candidate.

    • Binding: The pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • The Pyrazole Core (Ring B):

    • Scaffold Geometry: The 1,3-substitution pattern provides a rigid linear vector, orienting the amino "warhead" or linker at a precise angle relative to the pyridine anchor.

    • Dipole Moment: The pyrazole ring contributes to the overall polarity, aiding solubility—a common challenge in kinase inhibitor design.

  • The 3-Amino Handle:

    • Reactivity: This primary amine is the "growth vector." It is rarely the terminal group; instead, it serves as a nucleophile for amide coupling or urea formation, allowing chemists to attach the "tail" regions that interact with the solvent-exposed regions of the protein target.

Part 2: Synthetic Pathways[1][2][3]

The synthesis of 3-amino-1-(5-fluoropyridin-2-yl)pyrazole is a convergent process. The most robust industrial route avoids unstable intermediates by utilizing a hydrazine-mediated cyclization .

Protocol 1: Synthesis of the Hydrazine Precursor

Objective: Convert 2-chloro-5-fluoropyridine to 2-hydrazino-5-fluoropyridine.

  • Reagents: 2-Chloro-5-fluoropyridine, Hydrazine hydrate (80%), Ethanol or n-Butanol.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The fluorine atom activates the ring, but the chlorine at the 2-position is the better leaving group due to the activation by the adjacent pyridine nitrogen.
    

Step-by-Step:

  • Charge a reaction vessel with 2-chloro-5-fluoropyridine (1.0 eq) and ethanol (5 vol).

  • Add hydrazine hydrate (3.0 - 5.0 eq) dropwise at room temperature. Note: Excess hydrazine prevents the formation of the bis-pyridyl hydrazine side product.

  • Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC or LCMS.
    
  • Cool to

    
    . The product, 2-hydrazino-5-fluoropyridine , often crystallizes.
    
  • Filter and wash with cold ethanol.

Protocol 2: Pyrazole Ring Formation

Objective: Cyclization of the hydrazine with a 3-carbon electrophile to form the aminopyrazole.

  • Reagents: 2-hydrazino-5-fluoropyridine, 2-chloroacrylonitrile (or 2,3-dichloropropionitrile), Base (

    
     or 
    
    
    
    ), Ethanol/Water.
  • Mechanism: Michael addition of the hydrazine to the acrylonitrile derivative followed by intramolecular cyclization and aromatization.

Step-by-Step:

  • Dissolve 2-hydrazino-5-fluoropyridine (1.0 eq) in ethanol/water (3:1 ratio).

  • Adjust pH to ~8–9 using triethylamine or potassium carbonate.

  • Slowly add 2-chloroacrylonitrile (1.1 eq) while maintaining temperature

    
     (exothermic reaction).
    
  • Heat the mixture to reflux for 3–5 hours.

  • Concentrate the solvent.[1] The crude 3-amino-1-(5-fluoropyridin-2-yl)pyrazole precipitates.

  • Recrystallize from isopropanol/water to achieve >98% purity.

Visualization of Synthesis

Synthesis Start 2-Chloro-5-fluoropyridine Inter 2-Hydrazino-5-fluoropyridine (Key Intermediate) Start->Inter SnAr Reflux Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter Product 3-Amino-1-(5-fluoropyridin-2-yl)pyrazole (Final Scaffold) Inter->Product Michael Addn + Cyclization Reagent2 2-Chloroacrylonitrile (Cyclization Agent) Reagent2->Product

Caption: Convergent synthetic route for the 3-amino-1-(5-fluoropyridin-2-yl)pyrazole scaffold via hydrazine intermediate.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8]

This scaffold is not merely a passive linker; it is an active participant in ligand-protein binding.

Kinase Inhibition (JAK/Trk Pathways)

In the development of Janus Kinase (JAK) inhibitors, the 1-heteroaryl-pyrazole moiety is frequently used to occupy the solvent-front region or the hydrophobic pocket adjacent to the ATP binding site.

  • Case Study Context: In patents related to JAK inhibitors (e.g., WO2011076419), the pyrazole ring serves as a spacer that positions the amino group to interact with specific residues (like Asp or Glu) in the kinase hinge region.

  • Metabolic Armor: The fluorine on the pyridine ring (C-5 position) blocks metabolic oxidation. Without this fluorine, the pyridine ring is susceptible to rapid clearance via oxidation to the N-oxide or hydroxylation.

Physicochemical Optimization

Replacing a phenyl ring with a 5-fluoropyridine ring often results in:

  • Lower LogP: Improved water solubility.

  • Reduced hERG Liability: Pyridines are generally less lipophilic than benzenes, often reducing non-specific binding to the hERG potassium channel, a critical cardiac safety parameter.

SAR Logic Diagram

SAR Core 3-Amino-1-(5-fluoropyridin-2-yl)pyrazole F_Atom 5-Fluoro Group: Blocks Metabolic Oxidation (CYP) Core->F_Atom Py_N Pyridine Nitrogen: H-Bond Acceptor & Solubility Core->Py_N Amino 3-Amino Group: Vector for Amide Coupling (Warhead Attachment) Core->Amino

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's components.

Part 4: Physicochemical Properties

The following data represents calculated values for the core scaffold Nc1n(nc1)c2ncc(F)cc2.

PropertyValueSignificance in Drug Design
Molecular Weight 178.17 g/mol Fragment-like; allows room for heavy "tails".
cLogP ~1.2Ideal for oral bioavailability (Lipinski compliant).
H-Bond Donors 1 (NH2)Critical for amide coupling or hinge binding.
H-Bond Acceptors 3 (N, N, F)Facilitates water solubility and protein interaction.
TPSA ~51 ŲGood membrane permeability (<140 Ų).
pKa (Pyridine N) ~2.5 - 3.0Weakly basic; likely uncharged at physiological pH.

References

  • Imidazopyridine derivatives as JAK inhibitors. World Intellectual Property Organization (WIPO). Patent WO2011076419A1. (2011). Link

  • Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders. World Intellectual Property Organization (WIPO). Patent WO2012160030A1. (2012). Link

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules. 2009, 14(1), 181-196. Link

  • Process for the preparation of 2-chloroacrylonitrile. United States Patent. US5679826A. (1997). Link

  • Synthesis of 2-hydrazinopyridine derivative. China National Intellectual Property Administration. CN106588758B. (2017). Link

Sources

The 1-(5-Fluoropyridin-2-yl)pyrazole Scaffold: Technical Guide & Patent Landscape

[1]

Executive Summary

The 1-(5-fluoropyridin-2-yl)pyrazole moiety is a high-value pharmacophore used to optimize the physicochemical and pharmacokinetic profiles of small molecule drugs.[1] It serves as a bioisostere for N-phenylpyrazoles, offering superior metabolic stability due to the 5-fluorine substitution on the pyridine ring, which blocks the metabolically vulnerable para-position relative to the nitrogen linkage. This guide analyzes the structural rationale, validated synthetic protocols, and the intellectual property landscape surrounding this chemotype.[1]

Structural Rationale & Medicinal Chemistry

The "Fluorine Effect" and Metabolic Blocking

In standard N-aryl pyrazoles, the para-position of the aryl ring is a hotspot for Cytochrome P450-mediated oxidation (hydroxylation).[1] Replacing the phenyl ring with a pyridine introduces a nitrogen atom that lowers lipophilicity (LogP) and improves solubility.[1] However, the pyridine ring itself is susceptible to oxidation.[1]

  • Mechanism: The introduction of a fluorine atom at the C5 position of the pyridine ring (para to the pyrazole attachment) sterically and electronically blocks this metabolic soft spot.[1] The C-F bond is metabolically inert and resists oxidative defluorination.[1]

  • Electronic Tuning: The 5-fluoro substituent pulls electron density from the pyridine ring, lowering the basicity of the pyridine nitrogen.[1] This is often crucial for reducing off-target hERG channel inhibition, a common liability in basic amine-containing drugs.[1]

Pharmacophore Mapping (Kinase Binding)

In many kinase inhibitors (e.g., c-Met or ALK inhibitors), the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the pyridine nitrogen can serve as a secondary anchor point or solvent-exposed solubilizing group.[1]

Pharmacophorecluster_01-(5-fluoropyridin-2-yl)pyrazole CoreN1Pyrazole N1(Linker)N2Pyrazole N2(H-Bond Acceptor)N1->N2PyrPyridine Ring(Scaffold)N1->PyrN-C BondTargetKinase Hinge Region(ATP Pocket)N2->TargetH-BondingF5-Fluoro(Metabolic Block)Pyr->FC5 PositionPyr->TargetPi-StackingMetabolismCYP450 OxidationF->MetabolismBlocks

Figure 1: Pharmacophore map illustrating the metabolic protective role of the 5-Fluoro group and binding interactions.[1]

Validated Synthetic Protocols

The synthesis of this scaffold requires precise regiocontrol.[1] The most robust route involves the condensation of 2-hydrazino-5-fluoropyridine with 1,3-dicarbonyl equivalents.[1]

Protocol: Synthesis of 2-Hydrazino-5-fluoropyridine

Prerequisite for the scaffold construction.

  • Reagents: 2-Chloro-5-fluoropyridine (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (Solvent).[1]

  • Procedure:

    • Dissolve 2-chloro-5-fluoropyridine in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.[1]

    • Reflux the mixture for 4-6 hours (Monitor by TLC/LCMS).

    • Workup: Concentrate under reduced pressure. The product often precipitates upon cooling or addition of cold water.[1] Filter and wash with cold ether.[1]

    • Yield: Typically >85%.[1]

    • Validation: 1H NMR (DMSO-d6) shows disappearance of the 2-Cl signal and appearance of hydrazine protons (broad singlets).[1]

Protocol: Regioselective Pyrazole Cyclization

Targeting the 1-(5-fluoropyridin-2-yl)pyrazole.[1]

  • Reagents: 2-Hydrazino-5-fluoropyridine (from 3.1), 1,3-Diketone (e.g., Acetylacetone) or Enaminone (for 4-substituted pyrazoles).[1]

  • Conditions: Ethanol, catalytic Acetic Acid or HCl, Reflux, 2-4 hours.

  • Regiochemistry Note:

    • Symmetrical Diketones: Produce a single product.[1]

    • Unsymmetrical Diketones: The terminal hydrazine nitrogen (

      
      ) is the most nucleophilic species.[1] It attacks the most electrophilic carbonyl carbon first.[1]
      
    • Critical Step: To ensure specific regiochemistry (e.g., 5-methyl vs 3-methyl), use an enaminone (dimethylamino-enone) instead of a diketone.[1] The hydrazine

      
       will attack the carbon attached to the leaving group (dimethylamine) or the carbonyl depending on conditions, but enaminones generally offer higher predictability.[1]
      

SynthesisStart2-Chloro-5-fluoropyridineInter2-Hydrazino-5-fluoropyridineStart->InterSnArHydrazineHydrazine Hydrate(EtOH, Reflux)Hydrazine->InterProd11-(5-fluoropyridin-2-yl)-3,5-dimethylpyrazoleInter->Prod1Cyclization(Acid Cat.)Prod2Regioselective1-(5-fluoropyridin-2-yl)pyrazoleInter->Prod2Regiocontrol(Solvent/Temp Dependent)Reagent11,3-Diketone(Symmetrical)Reagent1->Prod1Reagent2Enaminone(Unsymmetrical)Reagent2->Prod2

Figure 2: Synthetic workflow for accessing the target scaffold with regiochemical considerations.

Patent Landscape & Therapeutic Targets

The intellectual property landscape for 1-(5-fluoropyridin-2-yl)pyrazole derivatives is dominated by major pharmaceutical entities focusing on kinase inhibition and pain management.[1]

Key Assignees & Applications
AssigneePrimary Target ClassPatent/Application ContextSignificance
Pfizer c-Met / ALK InhibitorsCrizotinib analogs & next-gen kinase inhibitorsUtilization of the pyridine-pyrazole linkage for ATP-pocket binding.[1]
Vertex Kinase (Aurora/GSK-3)WO-02059111Early foundational patents establishing pyrazoles as kinase privileged structures.[1]
Bayer P2X3 AntagonistsWO-2021/115225Use of fluoropyridin-acetamide side-chains for neurogenic disorders (chronic cough).[1]
Amgen c-Met (Class II)AMG-458 SeriesExplored N-(pyridin-2-yl)pyrazole motifs to improve selectivity over VEGFR2.[1]
Generic Markush Analysis

Patents in this space typically claim the structure via a Markush group where:

  • Ring A (Pyridine): Substituted at the 5-position with Halogen (F, Cl) or

    
    .[1]
    
  • Ring B (Pyrazole): Linked at N1 to Ring A.[1]

  • Positions 3/4/5 of Pyrazole: Substituted with aryl, heteroaryl, or amide linkers to access the "back pocket" of the kinase enzyme.

Case Study: P2X3 Inhibition (Bayer/Merck Landscape)

Recent activity (2020-2024) has shifted towards P2X3 receptor antagonists for the treatment of chronic cough.[1] The 1-(5-fluoropyridin-2-yl) motif is used here not just for metabolic stability, but to fine-tune the polarity of the molecule to minimize blood-brain barrier (BBB) penetration, thereby reducing CNS side effects (taste disturbance) while targeting peripheral receptors.[1]

Future Outlook

The 1-(5-fluoropyridin-2-yl)pyrazole scaffold is transitioning from a "general kinase linker" to a specific tool for ADME optimization .[1]

  • PROTACs: This moiety is increasingly seen in E3 ligase ligands where metabolic stability of the linker attachment point is critical.[1]

  • Agrochemicals: Due to the cost-effectiveness of 2-chloro-5-fluoropyridine, this scaffold is expanding into succinate dehydrogenase inhibitor (SDHI) fungicides.[1]

References

  • Vertex Pharmaceuticals. (2002).[1] Pyrazole compounds useful as protein kinase inhibitors.[1][2][3][4] WO2002059111A2.[1] Link[1]

  • Liu, L., et al. (2008).[1][5] Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: AMG 458.[3] Journal of Medicinal Chemistry, 51(13), 3688-3691.[1][3] Link

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1][6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[6] Organic Letters, 16, 576-579.[6] Link[1]

  • Bayer AG. (2021).[1] Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as P2X3 inhibitors.[1] WO2021115225.[1] (Contextualized via search results).

  • Pfizer Inc. (2011).[1][7] Substituted arylpyrazoles.[1][7] US Patent 7,968,584.[1][7] Link[1]

Methodological & Application

Agrochemical Applications of 1-(5-fluoropyridin-2-yl)pyrazole Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Rationale

The "Fluoropyridine-Pyrazole" Shift in Agrochemical Discovery

The 1-(5-fluoropyridin-2-yl)pyrazole moiety represents a critical pharmacophore in modern insecticide discovery, serving as a bioisostere to the traditional phenylpyrazole core found in fiproles (e.g., Fipronil). This structural shift addresses two primary challenges in agrochemical development: resistance management and environmental selectivity .

By replacing the carbocyclic phenyl ring with a 5-fluoropyridine, researchers achieve:

  • Metabolic Stability: The fluorine atom at the C5 position of the pyridine ring blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life of the active ingredient (AI) within the insect hemolymph.

  • Enhanced Lipophilicity (logP): The fluorinated heteroaromatic system optimizes membrane permeability, facilitating transport to target sites in the Central Nervous System (CNS) or muscle tissue.

  • Selectivity: The pyridine nitrogen alters the electronic distribution, often reducing binding affinity for mammalian and pollinator receptors compared to pest receptors.

Primary Application Tracks

This guide details protocols for utilizing this scaffold in two distinct mechanism-of-action (MoA) classes:

  • Track A: Ryanodine Receptor (RyR) Modulators (Group 28): Anthranilic diamide analogs.[1][2]

  • Track B: GABA-Gated Chloride Channel Antagonists (Group 2B): Next-generation fiproles.

Part 2: Chemical Synthesis & Characterization[2][3][4][5]

Protocol 1: Modular Synthesis of the Core Scaffold

Objective: Synthesize the key intermediate 1-(5-fluoropyridin-2-yl)-3-substituted-1H-pyrazole-5-carboxylic acid. This acid is the "universal coupler" for generating diverse insecticide libraries.

Reagents & Equipment:

  • 2-Hydrazino-5-fluoropyridine (Key Building Block)

  • Ethyl acetoacetate (or substituted 1,3-diketones)[3]

  • Ethanol (anhydrous)

  • Reflux condenser, Magnetic stirrer, LC-MS (Agilent 1290 Infinity II or equivalent).

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Charge a 250 mL round-bottom flask with 2-hydrazino-5-fluoropyridine (10 mmol) and Ethanol (50 mL).

    • Add Ethyl acetoacetate (11 mmol) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of hydrazine indicates completion.

  • Cyclization (Pyrazole Ring Closure):

    • Add catalytic HCl (3 drops) or reflux in Acetic Acid if cyclization is sluggish.

    • Reflux the mixture at 80°C for 4–6 hours.

    • Mechanism:[4] The hydrazine nitrogen attacks the ketone, followed by dehydration and intramolecular attack on the ester carbonyl (if forming pyrazolone) or ketone (if forming pyrazole).

  • Isolation & Purification:

    • Evaporate solvent under reduced pressure.

    • Recrystallize the crude solid from Ethanol/Water (9:1) to yield the ester intermediate.

    • Hydrolysis: Dissolve ester in THF:Water (1:1), add LiOH (2 eq), and stir at RT for 3 hours to generate the free carboxylic acid.

Data Specification (Quality Control):

  • Target Purity: >95% (HPLC at 254 nm).

  • Key 1H-NMR Signal: Pyridine protons should show characteristic splitting. The C5-F coupling will split the C4-H and C6-H signals (approx.

    
     8.0–8.5 ppm).
    
Visualization: Synthesis Logic

SynthesisPath cluster_opt Critical Optimization Point Hydrazine 2-Hydrazino- 5-fluoropyridine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Diketone 1,3-Dicarbonyl (R-group source) Diketone->Intermediate Cyclization Cyclization (Reflux/Acid) Intermediate->Cyclization - H2O Scaffold 1-(5-fluoropyridin-2-yl) pyrazole Core Cyclization->Scaffold Ring Closure

Caption: Synthetic pathway for constructing the core fluoropyridine-pyrazole scaffold. The cyclization step is the critical quality control point.

Part 3: Biological Profiling (Application Tracks)

Application Track A: Ryanodine Receptor (RyR) Modulation

Context: Compounds in this class (diamides) activate the RyR, causing uncontrolled calcium release, muscle contraction, and paralysis.

Protocol 2: Calcium Imaging Assay (Primary Screen)

Objective: Quantify the potency (EC50) of the synthesized compound in inducing Calcium release in insect neurons.

Cell Line: Lepidopteran cell line (e.g., Spodoptera frugiperda Sf9) expressing RyR.

Workflow:

  • Dye Loading:

    • Seed Sf9 cells in 96-well black plates.

    • Incubate with Fluo-4 AM (calcium indicator) (2 µM) for 30 mins at 27°C in insect physiological saline (IPS).

    • Wash cells 2x with IPS to remove extracellular dye.

  • Compound Application:

    • Prepare serial dilutions of the 1-(5-fluoropyridin-2-yl)pyrazole derivative in DMSO (Final DMSO < 0.1%).

    • Inject compound into wells using an automated liquid handler.

  • Measurement:

    • Monitor fluorescence (Ex: 494 nm / Em: 516 nm) continuously for 120 seconds.

    • Positive Control: Chlorantraniliprole (1 µM).

    • Negative Control: DMSO vehicle.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot dose-response curves to determine EC50.

Application Track B: Resistance Management (GABA Antagonism)

Context: Targeting Fipronil-resistant strains.

Protocol 3: Plutella xylostella Leaf-Dip Bioassay

Objective: Determine LC50 against Diamondback Moth (DBM), a pest notorious for developing resistance.

Materials:

  • Cabbage leaf discs (5 cm diameter).

  • 3rd instar P. xylostella larvae (Susceptible vs. Resistant Strains).

  • Triton X-100 (surfactant).

Procedure:

  • Solution Prep: Dissolve technical grade compound in Acetone, then dilute with water containing 0.05% Triton X-100 to concentrations: 200, 100, 50, 25, 12.5, 6.25 mg/L.

  • Dipping: Dip leaf discs for 10 seconds. Air dry for 1 hour on paper towels.

  • Infestation: Place 10 larvae per petri dish containing treated leaves. Replicate 3x per concentration.

  • Incubation: Store at 25±1°C, 65% RH, 16:8 L:D photoperiod.

  • Scoring: Assess mortality at 48h and 72h. Larvae are "dead" if they fail to move the length of their body when prodded.

Data Presentation Table:

Compound ID R-Group LC50 (mg/L) - Susceptible LC50 (mg/L) - Resistant (GABA) Resistance Ratio (RR)
Control Fipronil 0.05 4.20 84.0
FP-01 3-CF3 0.08 0.12 1.5 (Low)

| FP-02 | 3-Cl | 0.15 | 0.18 | 1.2 |

Note: A low Resistance Ratio (RR) indicates the fluoropyridine scaffold successfully overcomes existing resistance mechanisms.

Part 4: Ecotoxicology & Selectivity (The "Bee Screen")

Critical Requirement: Modern insecticides must demonstrate low toxicity to pollinators. The 1-(5-fluoropyridin-2-yl)pyrazole scaffold is specifically tuned to reduce binding to Apis mellifera receptors compared to the phenyl-analogs.

Protocol 4: Acute Contact Toxicity (Honey Bee)

Guideline: OECD 214.

  • Test Organism: Apis mellifera (Adult worker bees).

  • Application:

    • Anesthetize bees with CO2.

    • Apply 1 µL of compound solution (in Acetone) to the dorsal thorax.

    • Doses: 100, 50, 25, 12.5, 6.25 µ g/bee .

  • Observation:

    • House bees in cages with sucrose solution.

    • Record mortality at 24h and 48h.

  • Success Criteria: LD50 > 11 µ g/bee is generally considered "Low Toxicity" for contact exposure in field settings (US EPA classification).

Visualization: Screening Workflow

ScreeningFlow Synthesis Synthesis of 1-(5-fluoropyridin-2-yl)pyrazole PrimaryScreen Primary Screen: Ca2+ Imaging (Sf9 Cells) Synthesis->PrimaryScreen Library Generation SecondaryScreen Secondary Screen: Leaf-Dip (P. xylostella) PrimaryScreen->SecondaryScreen Hits (EC50 < 1µM) Selectivity Selectivity Screen: Bee Toxicity (OECD 214) SecondaryScreen->Selectivity Potent Compounds Selectivity->Synthesis Fail: Re-design R-groups LeadCand Lead Candidate Selection Selectivity->LeadCand LD50 > 11µg/bee

Caption: Integrated screening workflow prioritizing efficacy and pollinator safety.

References

  • Lahm, G. P., et al. (2007). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters. Link

  • Wan, Y., et al. (2020).[5] "Design, synthesis, and insecticidal evaluation of N-pyridylpyrazole amide derivatives containing 4,5-dihydroisoxazole amide as potential ryanodine receptor activators." Journal of Agricultural and Food Chemistry. Link

  • Zhao, C., et al. (2023). "Insecticides remain effective with reduced bee toxicity." Pest Management Science. Link

  • Casida, J. E. (2015). "Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance." Journal of Agricultural and Food Chemistry. Link (Cited for metabolic stability of fluorinated pyridines).

  • OECD Guidelines for the Testing of Chemicals. (1998). "Test No. 214: Honeybees, Acute Contact Toxicity Test." Link

Sources

Troubleshooting & Optimization

Purification of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine by flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Ticket ID: PUR-5FP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Molecule Analysis

User Query: "I am experiencing severe peak tailing and poor recovery when purifying 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine using standard flash chromatography."

Technical Analysis: The target molecule contains two distinct basic nitrogen centers: the pyridine ring nitrogen and the exocyclic primary amine on the pyrazole.

  • Interaction Mechanism: Standard silica gel (

    
    ) possesses acidic surface silanols (
    
    
    
    , pKa ~5).[1] Your compound acts as a Lewis base, forming strong hydrogen bonds or ionic interactions with these silanols.
  • The Result: This "secondary interaction" causes non-linear isotherms, manifesting as peak tailing (asymmetry > 1.5) and irreversible adsorption (yield loss).

  • The Fluorine Effect: While the 5-fluorine atom withdraws electron density (lowering the pKa of the pyridine nitrogen slightly compared to unsubstituted pyridine), the molecule remains sufficiently basic to "stick" to acidic stationary phases.

Troubleshooting Guide (Q&A)

Q1: Why does my compound streak from the baseline to the solvent front on TLC? A: This is the classic "silanol effect." The compound is dragging along the acidic silica plate.

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your TLC developing solvent. If the spot tightens into a distinct circle, you must use a modifier in your flash column.
    

Q2: I used DCM/MeOH (9:1), but the recovery is only 40%. Where is the rest? A: It is likely chemically adsorbed to the silica. Methanol is polar but doesn't effectively suppress silanol ionization alone.

  • Solution: You need a "displacer." Switch to Method A (below) using a basic modifier. Alternatively, the amine might be oxidizing on the silica surface; ensure rapid elution or switch to Method B (Amine-silica).

Q3: Can I use Hexane/Ethyl Acetate? A: Only if the compound is soluble. Aminopyrazoles are often too polar for pure Hex/EtOAc. However, if you can dissolve it, this system usually offers better selectivity than DCM/MeOH.

  • Tip: Try a "solubility check" in 50% EtOAc/Hexane. If it precipitates, stick to DCM-based systems or Reverse Phase (Method C ).[1]

Recommended Purification Protocols

Method A: The "Modifier" Approach (Standard Silica)

Best for: Quick purification when specialized columns are unavailable.

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).

    • Note: Adding TEA to both bottles ensures the modifier concentration remains constant during the gradient, preventing baseline drift.

  • Gradient:

    Time (CV) % Solvent B Remarks
    0–1 0% Equilibrate column with modifier
    1–10 0% → 10% Shallow gradient to elute impurities
    10–15 10% → 20% Elution of target amine

    | 15–18 | 20% → 100% | Wash (recover highly polar byproducts) |

Method B: The "Amine-Bonded" Approach (High Purity)

Best for: Scale-up and protecting sensitive amines.[1][2] No liquid modifier needed.[1][2]

  • Stationary Phase: Amine-functionalized Silica (

    
    -Silica).[1][2]
    
  • Mechanism: The surface is covered in propyl-amine groups, creating a basic environment that repels the target amine, preventing tailing.

  • Mobile Phase: Hexane / Ethyl Acetate (or DCM / EtOAc if solubility is poor).

  • Advantage: You can evaporate fractions immediately without worrying about residual TEA salts or smell.

Method C: Reverse Phase (C18)

Best for: Highly polar samples or when normal phase fails completely.

  • Stationary Phase: C18 (Octadecyl-silica).[1][2]

  • Mobile Phase A: Water + 0.1%

    
     (pH ~10).
    
  • Mobile Phase B: Acetonitrile + 0.1%

    
    .
    
  • Logic: High pH keeps the amine neutral (unprotonated), ensuring good retention and peak shape on the hydrophobic C18 chains.

Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal stationary phase based on solubility and TLC behavior.

MethodSelection Start Start: Crude Mixture SolubilityCheck Check Solubility: Hexane/EtOAc? Start->SolubilityCheck TLC_Check TLC on Silica: Does it streak? SolubilityCheck->TLC_Check Yes (Soluble) MethodC Method C: Reverse Phase C18 (pH 10 Buffer) SolubilityCheck->MethodC No (Insoluble) TLC_Check->Start No (Clean Spot) -> Standard Flash MethodA Method A: SiO2 + 1% TEA (DCM/MeOH) TLC_Check->MethodA Yes (But NH2 col unavailable) MethodB Method B: Amine-Silica (NH2) (Hex/EtOAc) TLC_Check->MethodB Yes (Streaks)

Diagram 2: Silanol Blocking Mechanism

Caption: How Triethylamine (TEA) prevents the target aminopyrazole from sticking to the silica surface.

Mechanism cluster_0 Without Modifier cluster_1 With TEA Modifier Silica Acidic Silanol (Si-OH) Target Target Molecule (Basic Amine) Silica->Target Strong H-Bond (Tailing) TEA Modifier (TEA) (Sacrificial Base) Silica->TEA Preferential Binding (Blocked Site) Target->Silica Repelled/Free

References

  • Biotage. "Strategies for the Flash Purification of Basic Compounds." Biotage Application Notes. Available at: [Link]

  • Teledyne ISCO. "Purification of Amines: Silica Gel vs. C18 vs. Amine-Functionalized Silica." Teledyne ISCO Chromatography Guide. Available at: [Link]

  • PubChem. "1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine Compound Summary."[1][2][3] National Library of Medicine. Available at: [Link]

  • Reich, H. J. "Chromatography Tips: Flash Chromatography." University of Wisconsin-Madison Chemistry.[1][2] Available at: [Link]

Sources

Optimizing reaction temperature for pyrazole ring closure with fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Temperature for Regioselective Ring Closure Ticket ID: PYR-F-001 Status: Open Knowledge Base

Critical Analysis: The Temperature-Regioselectivity Nexus

In the synthesis of pyrazoles attached to fluoropyridine scaffolds, temperature is not merely a kinetic accelerator; it is the primary switch between regiochemical fidelity and substrate integrity .

When reacting hydrazines with 1,3-dicarbonyl equivalents (e.g.,


-ketoesters, enaminones) tethered to fluoropyridines, you face a competing landscape:
  • The Desired Pathway (Cyclization): Nucleophilic attack of hydrazine on the carbonyl, followed by dehydration.[1] This is often kinetically controlled at lower temperatures (

    
     to 
    
    
    
    ).
  • The Undesired Pathway (

    
     Defluorination):  Fluoropyridines are highly activated electrophiles. Excess heat or basicity drives the hydrazine to displace the fluorine atom (Nucleophilic Aromatic Substitution), particularly at the C2 or C4 positions of the pyridine.
    

The Golden Rule:

Maintain the lowest thermal energy required to effect dehydration. If the reaction stalls, prioritize acid catalysis over thermal escalation to prevent defluorination.

Thermodynamic vs. Kinetic Landscape

ReactionLandscape Start Reagents (Hydrazine + Fluoropyridine-1,3-Dicarbonyl) Inter_K Intermediate A (Kinetic Adduct) Start->Inter_K Low T (<25°C) Acidic pH Inter_T Intermediate B (Thermodynamic Adduct) Start->Inter_T High T (>60°C) Neutral/Basic Prod_Side Byproduct (Defluorinated/SNAr) Start->Prod_Side Direct SNAr (Reflux) Prod_Desired Target Pyrazole (Intact Fluorine) Inter_K->Prod_Desired Dehydration (Mild Heat/Acid) Inter_K->Prod_Side Overheating Inter_T->Prod_Desired Slow Conversion

Figure 1: Reaction pathway divergence.[2] Note that high thermal energy increases the probability of direct


 displacement of the fluorine atom.
Troubleshooting Matrix

Use this guide to diagnose issues based on LCMS/NMR observations.

ObservationRoot CauseCorrective Action
Loss of Fluorine (

)
Thermal

:
Temperature is too high, allowing hydrazine to displace fluorine on the pyridine ring.
Reduce T & Acidify: Drop reaction temp to

. Switch solvent to AcOH or EtOH with catalytic HCl to protonate hydrazine, reducing its nucleophilicity toward the aromatic ring.
Regioisomer Mixture (~1:1) Thermodynamic Equilibration: High temperature allowed the initial hydrazone intermediate to equilibrate before cyclization.Kinetic Trapping: Perform the initial addition at

. Stir for 1h before slowly warming. Do not reflux.
Incomplete Cyclization (Open Intermediate) Insufficient Activation: The dehydration step has a high barrier, but heat is risky.[2]Chemical Dehydration: Instead of heating, add a dehydrating agent like TFA (Trifluoroacetic acid) or molecular sieves at room temperature.[2]
Pyridine Ring Degradation Oxidative Stress: High T in the presence of air/hydrazine can degrade electron-deficient heterocycles.Inert Atmosphere: Ensure strict

or

purging. Lower temperature to

.
Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity while preserving the fluoropyridine scaffold.

Reagents:

  • Substrate: Fluoropyridine-substituted 1,3-dicarbonyl (1.0 equiv)[2]

  • Nucleophile: Hydrazine monohydrochloride (1.1 equiv) — Note: Using the salt form mitigates

    
     risks compared to hydrazine hydrate.
    
  • Solvent: Ethanol (absolute) or Acetic Acid (glacial)[2]

Workflow:

  • Cryogenic Addition:

    • Dissolve the substrate in Ethanol [0.1 M].

    • Cool the solution to

      
        (ice bath).
      
    • Add Hydrazine monohydrochloride portion-wise over 15 minutes. Reason: Exotherms at this stage can trigger immediate side reactions.[2]

  • Kinetic Equilibration (The "Soft" Step):

    • Maintain at

      
        for 2 hours.
      
    • Checkpoint: Check LCMS. You should see the hydrazone intermediate mass (

      
       or 
      
      
      
      depending on the leaving group of the dicarbonyl).
  • Cyclization (The "Hard" Step):

    • Allow the reaction to warm to Room Temperature (

      
      ) .
      
    • Stir for 4–12 hours.

    • Only if incomplete: Heat to

      
        max. Do not exceed 
      
      
      
      unless the fluorine is in a non-activated position (meta to Nitrogen).[2]
  • Work-up:

    • Evaporate solvent under reduced pressure (keep bath

      
      ).[2]
      
    • Neutralize with saturated

      
       only after removing the bulk of the hydrazine to prevent late-stage 
      
      
      
      .
Interactive Decision Tree

Follow this logic flow when designing your specific optimization screen.

TroubleshootingTree Start Start Optimization CheckF Is Fluorine Ortho/Para to Pyridine N? Start->CheckF RiskHigh High Risk of SNAr (Defluorination) CheckF->RiskHigh Yes RiskLow Lower Risk (Standard Protocol) CheckF->RiskLow No Action1 Use Hydrazine HCl salt Solvent: EtOH Temp: < 40°C RiskHigh->Action1 Action2 Use Hydrazine Hydrate Solvent: EtOH/AcOH Temp: Reflux OK RiskLow->Action2 CheckYield Check LCMS @ 4h Action1->CheckYield Result1 Product Formed? CheckYield->Result1 Yes Isolate Result1->Yes Yes No Intermediate Persists? Result1->No No Fix Add TFA (cat.) Do NOT increase Temp No->Fix

Figure 2: Decision logic for selecting reaction conditions based on fluoropyridine substitution patterns.

Frequently Asked Questions (FAQ)

Q: Why do I see two peaks with the same mass in LCMS? A: You likely have regioisomers (1,5- vs 1,3-isomers).[2] Fluorinated groups (like


 or Fluoropyridine itself) exert strong electronic bias.[2] If you ran the reaction at high temperature (

), you overcame the electronic preference, leading to a thermodynamic mixture. Repeat the reaction at

to favor the kinetically controlled product (usually the one formed by attack at the most electrophilic carbon first).

Q: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves accelerate cyclization, they often create "hot spots" that trigger the


 displacement of fluorine on the pyridine ring. If you must use MW, use a non-basic solvent (e.g., Ethanol/TFA) and cap the temperature at 

for short bursts (5-10 min).[2]

Q: My fluorine is falling off. Why? A: Hydrazine is a "hard" nucleophile and Pyridine-F is a "hard" electrophile. In basic conditions (or with free hydrazine hydrate), the hydrazine attacks the ring carbon attached to the fluorine. Solution: Use Hydrazine Hydrochloride (


) or add 1 equivalent of Acetic Acid. This protonates the hydrazine, making it less nucleophilic toward the aromatic ring but still reactive enough for the carbonyl condensation.
References
  • Fustero, S., et al. (2011).[2] Regioselective Synthesis of Pyrazoles and Isoxazoles Containing Fluorinated Groups.[3] Chemical Reviews.

  • Elguero, J. (2000).[2] Pyrazoles and their Benzo Derivatives.[4][5] Comprehensive Heterocyclic Chemistry II. [2]

  • Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (Context on Fluorine in Drug Design). [2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [2]

Sources

Validation & Comparative

A Researcher's Guide to Identifying Primary Amines in 1-Arylpyrazoles using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. The 1-arylpyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a primary amine group can significantly modulate a molecule's pharmacological properties. Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method for confirming the presence of this crucial functional group. This guide provides an in-depth comparison of the characteristic IR absorption bands of primary amines within 1-arylpyrazole systems, supported by established spectroscopic principles.

The Vibrational Signature of a Primary Amine

The key to identifying a primary amine (-NH₂) in an IR spectrum lies in observing the distinct vibrations of the N-H bonds. Unlike secondary amines (R₂NH), which possess a single N-H bond, and tertiary amines (R₃N), which have none, primary amines exhibit a unique set of stretching and bending modes.[1][2][3]

A primary amine will typically display two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds. The asymmetric stretch occurs at a higher frequency, while the symmetric stretch is found at a lower frequency.[6] The presence of two distinct peaks in this region is a strong indicator of a primary amine.[7]

In addition to the stretching vibrations, primary amines also exhibit characteristic bending vibrations. An in-plane "scissoring" motion of the N-H bonds gives rise to a medium to strong absorption band in the 1650-1580 cm⁻¹ range.[2][8] Furthermore, a broad, out-of-plane "wagging" vibration can be observed in the 910-665 cm⁻¹ region.[2]

Contextualizing the Spectrum: The Influence of the 1-Arylpyrazole Moiety

The electronic environment of the 1-arylpyrazole ring system will influence the precise frequencies of the primary amine's vibrational bands. As aromatic amines, the N-H stretching frequencies in 1-arylpyrazoles are generally shifted to higher wavenumbers compared to their aliphatic counterparts.[9] This is due to the delocalization of the nitrogen lone pair into the aromatic system, which strengthens the N-H bonds.

Factors such as the electronic nature of substituents on the aryl ring and their position relative to the amine group can further fine-tune the absorption frequencies.[10] Electron-withdrawing groups can increase the N-H stretching frequencies, while electron-donating groups may cause a slight decrease.[10] Hydrogen bonding, either intermolecularly or intramolecularly, can lead to a broadening of the N-H stretching bands and a shift to lower frequencies.[11][12]

Comparative Analysis: Distinguishing Primary Amines from Other Functional Groups

In the context of complex organic molecules, it is crucial to differentiate the IR signature of a primary amine from other nitrogen-containing functional groups.

Functional Group N-H Stretching Region (cm⁻¹) Key Differentiating Features
Primary Amine (-NH₂) 3500-3300 (two bands)Two distinct peaks for asymmetric and symmetric stretching.[1][13]
Secondary Amine (-NH) 3350-3310 (one band)A single, generally weaker N-H stretching band.[2][4]
Tertiary Amine (-NR₂) AbsentNo N-H bonds, therefore no absorption in this region.[3][14]
Amide (-CONH₂) ~3350 and ~3180 (two bands)N-H stretching bands are typically broader and at lower frequencies than amines due to resonance and hydrogen bonding. A strong C=O stretching band will also be present around 1650 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for a 1-arylpyrazole derivative, the following protocol is recommended:

Sample Preparation (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid 1-arylpyrazole sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

This method is advantageous as it requires minimal sample preparation and is suitable for solid samples.

Workflow for IR Spectroscopic Analysis of Primary Amines in 1-Arylpyrazoles

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Prepare 1-Arylpyrazole Sample ATR Place on ATR Crystal Prep->ATR Acquire Acquire Sample Spectrum ATR->Acquire Background Record Background Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Key Bands Process->Identify Compare Compare with Reference Data Identify->Compare Confirm Confirm Presence of Primary Amine Compare->Confirm

Sources

Bioisosteric Replacement of 5-Fluoropyridin-2-yl in Pyrazole Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based kinase inhibitors (e.g., c-Met, ALK, or p38 MAP kinase inhibitors), the 5-fluoropyridin-2-yl moiety represents a "privileged structure." It frequently serves as a bioisostere for phenyl or unsubstituted pyridine rings to solve two specific medicinal chemistry bottlenecks: metabolic instability (oxidative clearance) and solubility-limited absorption .

This guide objectively compares the 5-fluoropyridin-2-yl moiety against its three most common bioisosteric alternatives: 4-fluorophenyl , pyrimidin-2-yl , and thiazol-2-yl . Analysis focuses on the trade-offs between potency (


), lipophilicity (LogD), and metabolic stability (

).

The Physicochemical Baseline: Why 5-Fluoropyridin-2-yl?

To understand when to replace this moiety, one must first understand its function. The 5-fluoropyridin-2-yl group is rarely the starting point; it is usually the solution to a problem found in early hits.

Mechanism of Action[1]
  • Metabolic Blocking: The pyridine ring is electron-deficient, but the nitrogen lone pair can still facilitate oxidation. However, the primary metabolic soft spot on a pyridine ring attached at the C2 position is the C5 position (para to the nitrogen). Substituting this position with Fluorine blocks Cytochrome P450-mediated oxidation due to the high strength of the C-F bond and the lowering of the HOMO energy, which prevents the formation of the unstable arene oxide intermediate.

  • Basicity Modulation: An unsubstituted pyridine nitrogen has a

    
     of ~5.2. The electron-withdrawing fluorine at C5 lowers this 
    
    
    
    (typically by 2–3 units), reducing the likelihood of protonation at physiological pH. This is critical for membrane permeability and reducing hERG channel liability, which often correlates with basicity.

Comparative Analysis: Performance vs. Alternatives

The following data represents a composite optimization campaign for a representative pyrazole-based kinase inhibitor (Generic Scaffold: N-pyrazole-benzamide).

Table 1: Physicochemical & ADME Comparison
Moiety (R)StructureLogD

pK

(MH

)
Cl

(µL/min/mg)*
Solubility (µM)Primary Liability
4-Fluorophenyl Ar-F> 4.2N/A> 150 (High)< 5Poor Solubility, Rapid Metabolism (Epoxidation)
Pyridin-2-yl Py2.8~5.285 (Mod)120Oxidation at C5 (Metabolic Softspot)
5-F-Pyridin-2-yl F-Py 3.1 ~2.5 < 15 (Low) 85 Balanced Profile (Reference Standard)
Pyrimidin-2-yl Pym1.9~1.3< 10 (Low)> 200Reduced Potency (Loss of H-bond strength)

*Cl


: Intrinsic Clearance in Human Liver Microsomes (HLM). Lower is better.
Detailed Bioisostere Evaluation
Alternative A: 4-Fluorophenyl (The Lipophilic Control)
  • Pros: Frequently yields the highest intrinsic potency (

    
    ) due to strong hydrophobic interactions in the binding pocket.
    
  • Cons: The lack of a heteroatom results in high LogD (Lipophilicity), leading to poor aqueous solubility. Furthermore, the phenyl ring is highly susceptible to CYP450 oxidation, often requiring extensive formulation work to achieve oral bioavailability.

  • Verdict: Use only if the binding pocket is strictly hydrophobic and cannot tolerate a desolvation penalty from a nitrogen atom.

Alternative B: Pyrimidin-2-yl (The Solubility Specialist)
  • Pros: The addition of a second nitrogen atom significantly lowers LogD and increases solubility. The extremely low basicity (

    
     ~1.3) eliminates hERG toxicity risks associated with basic amines.
    
  • Cons: The electron-deficient nature of the pyrimidine ring makes the nitrogen atoms weaker hydrogen bond acceptors compared to pyridine. If the drug relies on a H-bond to a hinge region residue (e.g., in kinases), potency often drops by 5–10 fold.

  • Verdict: Excellent replacement if the 5-F-pyridine analog suffers from hERG toxicity or if solubility is the critical limiting factor.

Alternative C: Thiazol-2-yl (The Isosteric Wildcard)
  • Pros: Thiazoles are classic bioisosteres for pyridines. The sulfur atom can engage in specific

    
    -hole interactions or lipophilic contacts that nitrogen cannot.
    
  • Cons: Reactive metabolite risks (ring opening) are higher than with fluoropyridines.

  • Verdict: A niche alternative used when "patent busting" is required or when the binding pocket geometry strictly disfavors six-membered rings.

Decision Logic & Workflow

The following diagram illustrates the decision tree for selecting the optimal bioisostere based on assay results.

Bioisostere_Decision_Tree Start Lead Compound (Phenyl-Pyrazole) Check_Solubility Is Solubility < 10 µM? Start->Check_Solubility Switch_Pyridine Switch to Pyridin-2-yl Check_Solubility->Switch_Pyridine Yes Check_Metab Is HLM Cl_int High? Check_Solubility->Check_Metab No Switch_Pyridine->Check_Metab Check_Site MetID: Oxidation at C5? Check_Metab->Check_Site Yes Sol_5F Install 5-Fluoro group (5-F-Pyridin-2-yl) Check_Site->Sol_5F Yes Check_HERG Is hERG IC50 < 10 µM? Check_Site->Check_HERG No Sol_5F->Check_HERG Check_HERG->Sol_5F No (Keep 5-F-Py) Sol_Pym Switch to Pyrimidin-2-yl Check_HERG->Sol_Pym Yes

Figure 1: Medicinal Chemistry Decision Tree for Pyrazole C-Ring Optimization.

Experimental Protocols

To validate the superiority of the 5-fluoropyridin-2-yl moiety, the following protocols must be executed. These are self-validating systems; controls are included to ensure data integrity.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Context: Installing the 5-F-pyridine moiety onto a halogenated pyrazole core.

  • Reagents:

    • Substrate: 4-bromo-1-methyl-1H-pyrazole derivative (1.0 eq).

    • Boronic Acid: (5-fluoropyridin-2-yl)boronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl

      
      ·DCM (0.05 eq).
      
    • Base: K

      
      CO
      
      
      
      (2.0 M aqueous, 3.0 eq).
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a microwave vial.

    • Purge with Nitrogen for 5 minutes.

    • Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).

    • Validation Check: Monitor by LC-MS. The 5-F-pyridine product usually elutes earlier than the bromo-starting material but later than the des-bromo byproduct.

  • Workup: Filter through Celite, extract with EtOAc, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay (HLM)

Context: Verifying the metabolic block at the C5 position.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate compound (1 µM final conc) with HLM in phosphate buffer (pH 7.4) for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at T=0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Data Analysis: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .
  • Acceptance Criteria:

    • Positive Control (Verapamil): High Clearance (

      
      ).
      
    • Negative Control (Warfarin): Low Clearance (

      
      ).
      
    • If 5-F-pyridine analog shows

      
       while the Pyridine analog shows 
      
      
      
      , the bioisosteric replacement is validated.

Mechanism of Metabolic Stabilization[2][3]

The following diagram details the specific chemical mechanism by which the 5-Fluoro substitution prevents oxidative clearance.

Metabolic_Pathway Substrate Unsubstituted Pyridine (Drug) CYP450 CYP450 Enzyme (Oxidation) Substrate->CYP450 Intermediate Arene Oxide / N-Oxide CYP450->Intermediate Oxidation at C5 No_Reaction Metabolic Block (C-F Bond Strength) CYP450->No_Reaction Blocked Metabolite 5-Hydroxy-Pyridine (Inactive/Excreted) Intermediate->Metabolite Rearrangement Blocked 5-Fluoro-Pyridine (Drug) Blocked->CYP450 Steric/Electronic Repulsion

Figure 2: Mechanism of CYP450 blockage by Fluorine substitution.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Yirikoglu, S., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor.[1] International Journal of Molecular Sciences, 22(18), 9685.[2] Link

  • BenchChem Application Notes. (2025). A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. BenchChem Technical Library. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[3] Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization of Clinical Candidates. Current Topics in Medicinal Chemistry, 5(5), 363-386. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.